3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of methoxyphenyl and thiophene groups within a hexahydro-dibenzo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxyphenyl and thiophene intermediates, followed by their coupling through cyclization reactions. The reaction conditions often include the use of catalysts such as palladium or platinum complexes, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products, amine derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-11-thiophen-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]d: A similar compound with a methoxy group at a different position, which may exhibit different chemical and biological properties.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxyphenyl and thiophene groups within a hexahydro-dibenzo framework makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C24H22N2O2S |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H22N2O2S/c1-28-17-7-4-6-15(12-17)16-13-20-23(21(27)14-16)24(22-10-5-11-29-22)26-19-9-3-2-8-18(19)25-20/h2-12,16,24-26H,13-14H2,1H3 |
InChI Key |
XDBUICCCAGCPKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2 |
Origin of Product |
United States |
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